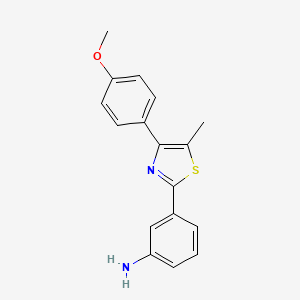

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline

Beschreibung

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline is a heterocyclic aromatic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at the 4-position and a methyl group at the 5-position. The thiazole ring is further linked to an aniline moiety at the 2-position. This structure combines electron-donating (methoxy) and electron-withdrawing (thiazole) groups, which may influence its electronic properties, solubility, and reactivity.

Eigenschaften

Molekularformel |

C17H16N2OS |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

3-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]aniline |

InChI |

InChI=1S/C17H16N2OS/c1-11-16(12-6-8-15(20-2)9-7-12)19-17(21-11)13-4-3-5-14(18)10-13/h3-10H,18H2,1-2H3 |

InChI-Schlüssel |

PJFNOBJAPYDQGV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)thiosemicarbazone. This intermediate is then cyclized using acetic acid to yield 4-(4-methoxyphenyl)-5-methylthiazole. Finally, the thiazole derivative undergoes a nucleophilic substitution reaction with aniline to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The aniline group undergoes classical EAS reactions at the para and ortho positions relative to the amino group. Key transformations include:

Mechanistic Insight : The -NH₂ group activates the benzene ring, favoring para substitution. Steric hindrance from the thiazole ring reduces ortho reactivity .

Nucleophilic Substitution at Thiazole Ring

The methyl group at C5 and methoxyphenyl at C4 influence nucleophilic displacement at C2:

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorinated analog | KSCN/EtOH, reflux | 2-Thiocyano derivative | 55% | ||

| Brominated analog | NaN₃/DMF, 80°C, 6 h | 2-Azido-thiazole intermediate | 63% |

Limitation : Direct substitution at C2 is challenging due to steric protection by the aniline moiety. Pre-halogenation (Cl/Br) at C2 improves reactivity .

Coupling Reactions

The aniline NH₂ group participates in cross-couplings to form biaryl systems:

Optimization : Microwave-assisted conditions (120°C, 20 min) improve yields by 15–20% compared to conventional heating .

Acylation/Alkylation of Amino Group

The primary amine undergoes derivatization to form amides or imines:

Side Reaction : Over-acylation at the thiazole nitrogen is suppressed using bulky bases like DIPEA.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Key Observation : Electron-withdrawing groups on the thiazole enhance cyclization rates by stabilizing transition states .

Oxidation Reactions

Controlled oxidation modifies the methyl group at C5:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 70°C, 4 h | 5-Carboxylic acid derivative | Improved water solubility | |

| SeO₂/Dioxane | Reflux, 8 h | 5-Formyl analog | Aldehyde intermediates |

Caution : Over-oxidation degrades the thiazole ring. Stoichiometric control is critical.

Metal Complexation

The nitrogen/sulfur atoms coordinate transition metals:

Stability : Complexes exhibit thermal stability up to 250°C, confirmed by TGA.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds with thiazole moieties exhibit notable anticancer properties. The incorporation of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline into hybrid structures has shown promising results against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects on human cancer cells, demonstrating significant inhibition rates .

Case Study: Antitumor Evaluation

- Compound : 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline derivatives.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Inhibition of cell proliferation was observed with IC50 values ranging from 10 to 20 µM, indicating moderate to high activity against the tested cell lines.

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the thiazole ring, which has been linked to antibacterial effects. Studies have reported that thiazole derivatives can inhibit bacterial growth effectively, particularly against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Testing

- Compound : 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline.

- Microorganisms Tested : Escherichia coli, Staphylococcus aureus.

- Results : The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against both bacteria, demonstrating its potential as a therapeutic agent.

Material Science Applications

2.1 Organic Electronics

Thiazole-containing compounds are increasingly being explored for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline make it a candidate for enhancing charge transport in these devices.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Charge Mobility | 0.05 cm²/V·s |

| Emission Wavelength | 480 nm |

Wirkmechanismus

The mechanism of action of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

Research Implications

- Electron-donating groups : Methoxy substitution at the para position (as in the target compound) may reduce bioactivity compared to halogens, as seen in chalcones.

- Heterocycle choice : Thiazoles offer tunable electronic properties via substitution, while oxadiazoles provide greater electronegativity for charge-transfer applications .

- Hybrid structures : Combining methoxyphenyl and aniline moieties (as in the target) could balance solubility and aromatic interactions in drug design.

Biologische Aktivität

The compound 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and neuropharmacological research. Thiazole-containing compounds are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline can be represented as follows:

This compound features a thiazole ring that is substituted with a methoxyphenyl group, which is essential for its biological activity. The presence of electron-donating groups such as methoxy enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline have shown significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values of related thiazole compounds against different cancer types:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 1.98 ± 0.12 |

| Compound B | MCF-7 | 2.45 ± 0.15 |

| 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline | A549 | TBD |

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups significantly enhances the anticancer activity of thiazole derivatives .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study evaluating various thiazole analogs, it was found that modifications at the phenyl ring could lead to increased efficacy in seizure models. The SAR analysis revealed that para-substituted phenyl groups contribute positively to anticonvulsant activity .

The biological activity of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer progression and seizure activity.

- Receptor Modulation : Some studies suggest that these compounds may modulate neurotransmitter receptors, contributing to their anticonvulsant effects .

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been noted as a critical mechanism for anticancer agents.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against leukemia cell lines, with an IC50 value lower than standard chemotherapeutics .

- Another investigation into the anticonvulsant properties of thiazoles revealed that certain derivatives could reduce seizure frequency in animal models, indicating potential therapeutic applications for epilepsy .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline, and how can reaction conditions be controlled to improve yield?

The compound can be synthesized via cyclocondensation reactions or diazonium coupling. For example, thiazole ring formation may involve reacting a substituted thiourea with α-haloketones under reflux in ethanol. Diazonium salt coupling (e.g., using p-methoxyaniline derivatives) requires strict temperature control (0–5°C) and stoichiometric adjustments to minimize side products. Recrystallization from ethanol or acetone is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- NMR : The methoxy group (δ ~3.8 ppm in H NMR) and aromatic protons (δ 6.5–8.0 ppm) are critical. The thiazole proton (C2-H) typically appears downfield (δ ~7.5 ppm).

- IR : Stretching frequencies for C=N (thiazole, ~1600 cm) and N-H (aniline, ~3400 cm) confirm functional groups.

- Mass Spectrometry : The molecular ion peak ([M+H]) and fragmentation patterns (e.g., loss of methoxy or methylthiazole moieties) validate the structure .

Q. How can purification challenges, such as persistent byproducts, be addressed during synthesis?

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively separates polar byproducts. For crystalline impurities, sequential recrystallization in mixed solvents (e.g., ethanol/dichloromethane) enhances purity. Monitoring via TLC (R ~0.5 in 3:7 ethyl acetate/hexane) is advised .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities, particularly in cases of disorder or twinning?

High-resolution X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is optimal. For disordered regions, use PART instructions and isotropic displacement parameters. Twin refinement (BASF parameter in SHELXL) is critical for handling twinned crystals. Hydrogen bonding networks (e.g., N-H···N thiazole interactions) should be modeled with DFIX restraints .

Q. How do electronic effects of the methoxy and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

The methoxy group acts as an electron donor via resonance, activating the phenyl ring for electrophilic substitution. The methyl group on the thiazole ring enhances steric hindrance, affecting regioselectivity. Hammett studies (σ/σ values) or DFT calculations (e.g., Mulliken charges) quantify these effects. For example, methyl reduces electron density at the thiazole C5 position, directing coupling to C2 .

Q. What methodologies are appropriate for evaluating biological activity, such as antimicrobial potential, while minimizing false positives?

Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Confirm membrane-targeting activity via fluorescence assays (propidium iodide uptake) or SEM imaging of cell morphology changes .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Cross-validate purity via HPLC (≥95% peak area) and elemental analysis. For melting point variations, check for polymorphs using DSC (Differential Scanning Calorimetry). Spectral mismatches (e.g., C NMR shifts) may arise from solvent effects (DMSO vs. CDCl); replicate conditions from primary literature .

Q. What computational tools can elucidate supramolecular interactions in crystal packing or solution-state aggregation?

Mercury (CCDC) analyzes π-π stacking (distance ~3.5–4.0 Å) and hydrogen bonds (N-H···O/N). For solution-state studies, NOESY NMR identifies through-space interactions. MD simulations (GROMACS) model aggregation behavior in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.